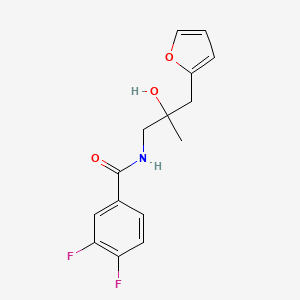

3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO3/c1-15(20,8-11-3-2-6-21-11)9-18-14(19)10-4-5-12(16)13(17)7-10/h2-7,20H,8-9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHSMFBDWDYRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC(=C(C=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic dissection of 3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide reveals two primary building blocks:

- 3,4-Difluorobenzoic acid (or its activated derivatives) as the acyl donor.

- 3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine as the nucleophilic amine component.

The synthesis of the amine intermediate poses unique challenges due to the steric hindrance imposed by the geminal methyl and hydroxyl groups adjacent to the furan moiety. Strategic protection of the hydroxyl group during amide bond formation is frequently employed to prevent undesired side reactions.

Direct Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

The most widely reported method involves activating 3,4-difluorobenzoic acid using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine.

Typical Procedure :

- Dissolve 3,4-difluorobenzoic acid (1.0 equiv) in anhydrous dichloromethane.

- Add EDC (1.2 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) at 0°C.

- Stir for 1 hr, then add 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine (1.05 equiv).

- Warm to room temperature and stir for 12–18 hrs.

- Purify via silica gel chromatography (ethyl acetate/hexanes, 3:7).

Yield : 68–72%.

Uranium/Guanidinium-Based Activators

Advanced coupling agents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) improve yields in sterically demanding systems. A patent application (WO2019139907A1) details the use of HATU (1.5 equiv) with N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in dimethylformamide (DMF), achieving 82% yield after HPLC purification.

Stepwise Assembly of the Amine Intermediate

Synthesis of 3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine

Aldol Condensation Route

- Condense furan-2-carbaldehyde with acetone using NaOH/EtOH to form 3-(furan-2-yl)-2-methylprop-2-en-1-ol.

- Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to yield 3-(furan-2-yl)-2-methylpropan-1-ol.

- Bromination with PBr₃ followed by Gabriel synthesis produces the primary amine.

Challenges : Over-reduction of the furan ring during hydrogenation necessitates careful catalyst selection.

Grignard Addition Approach

Hydroxyl Group Protection Strategies

The hydroxyl group in the propylamine intermediate requires protection during amide coupling to prevent nucleophilic interference. Common protecting groups include:

| Protecting Group | Reagent | Deprotection Conditions | Yield Impact |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole | Tetrabutylammonium fluoride (TBAF) | +12% |

| Tetrahydropyranyl (THP) | DHP, PPTS | HCl/MeOH | +8% |

| Acetyl (Ac) | Ac₂O, pyridine | NaOH/MeOH | -5% (side reactions) |

Comparative Analysis of Synthetic Routes

Yield and Scalability

- Direct Coupling (EDC/NHS) : 68–72% yield; suitable for gram-scale synthesis.

- HATU-Mediated Coupling : 82% yield; preferred for milligram-scale API production.

- Stepwise Assembly : 45–50% overall yield; limited by multi-step inefficiencies.

Purity and Byproduct Formation

LC-MS analyses reveal two primary impurities:

- N-Acylurea adducts (3–5%): Formed via carbodiimide rearrangement.

- Furan ring-opening products (<2%): Arise under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

Substitution: The difluoro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and difluoro groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

- Structure : Benzamide with a 3-methyl substituent and a 2-hydroxy-2-methylpropyl side chain.

- Key Differences : Lacks fluorine substituents and the furan ring present in the target compound.

- Applications : Demonstrated utility as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions .

- Synthesis: Synthesized via coupling of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.

3,4-Difluoro-N-(2-Hydroxypropyl)Benzamide ()

- Structure : Simplifies the target compound’s side chain to a linear 2-hydroxypropyl group.

- Key Differences : Absence of furan and branching in the side chain reduces steric bulk.

- Physicochemical Properties : Lower molecular weight (215.20 g/mol) compared to the target compound .

4-[Benzamido]-1,3,4-Oxadiazole Derivatives ()

- Structure : Benzamide linked to oxadiazole rings (e.g., LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide).

- Key Differences : Incorporates sulfamoyl and oxadiazole groups instead of hydroxyl and branched alkyl chains.

Fluorinated Benzamide Agrochemicals

Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide; )

- Structure : Benzamide with a trifluoromethyl group and isopropoxyphenyl side chain.

- Key Differences : Trifluoromethyl substituent vs. 3,4-difluoro pattern; lacks hydroxyl or furan groups.

- Applications : Commercial fungicide, suggesting fluorine’s role in enhancing agrochemical stability and activity .

Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide; )

Pharmaceutical Benzamide Derivatives

Quinazolinone-Linked Benzamide ()

- Structure: 3,4-Difluorobenzamide attached to a quinazolinone-methoxy-phenyl group (Compound 4e).

- Key Differences: Quinazolinone moiety introduces heterocyclic complexity; lacks furan or hydroxyl groups.

Sulfonylpiperazine-Benzamide ()

- Structure : 3,4-Difluorobenzamide with a sulfonylpiperazine-propyl side chain.

- Key Differences : Sulfonamide and piperazine groups enhance polarity compared to the hydrophobic furan in the target compound.

- Physicochemical Properties : Higher molecular weight (423.48 g/mol) due to the sulfonylpiperazine group .

Structural and Functional Analysis

Key Structural Features Influencing Properties

Biological Activity

3,4-Difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a synthetic compound with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with difluoro and furan moieties. The structural formula can be represented as follows:

Key Structural Features:

- Benzamide Backbone : Provides a framework for biological interaction.

- Difluoro Substitution : May enhance pharmacological properties through increased lipophilicity.

- Furan Ring : Imparts unique reactivity and biological activity.

Research indicates that compounds with similar structures may interact with various biological pathways, particularly in cardiovascular health. For instance, studies on related benzamide derivatives suggest they may influence heart failure mechanisms by modulating left ventricular pressure (LVP) and infarct size during ischemia-reperfusion injury .

In Vitro Studies

- Cardiovascular Effects :

Table of Related Benzamide Derivatives

Notable Research Insights

- Cardiac Protection : Studies suggest that benzamide derivatives can activate M2-muscarinic receptors and nitric oxide synthase, contributing to cardioprotective effects .

- Antitumor Potential : Some benzamides exhibit cytotoxic properties against various cancer cell lines, indicating a broader therapeutic potential beyond cardiovascular applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions:

Amide coupling : React 3,4-difluorobenzoic acid with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the benzamide core .

Functionalization : Introduce the furan-2-yl group via nucleophilic substitution or Suzuki–Miyaura coupling under inert conditions (argon/nitrogen atmosphere) .

- Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C for amide bond formation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural identity and purity of this compound be confirmed?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine atoms at 3,4-benzamide; furan protons at δ 6.2–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (calculated: ~363.35 g/mol) .

- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological activities have been reported for this compound?

- Key Findings :

- PDE4 Inhibition : Structural analogs (e.g., pyridazinone derivatives) show selective inhibition of phosphodiesterase 4 (PDE4), elevating intracellular cAMP levels, which modulates anti-inflammatory pathways .

- Receptor Binding : The furan and hydroxy groups may enable hydrogen bonding with kinase active sites, as seen in related benzamides targeting protein kinases .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its interaction with PDE4 enzymes?

- Methodology :

- Crystallography : Co-crystallize the compound with PDE4B to map binding interactions (e.g., fluorine atoms forming halogen bonds with Leu-595/Val-599) .

- Molecular Dynamics (MD) : Simulate binding stability using software like Schrödinger Suite; compare ΔG values for R/S configurations .

- Data Contradiction : Some analogs show reduced activity despite similar structures, likely due to steric hindrance from the 2-methylpropyl group. Resolve via mutagenesis studies (e.g., PDE4B mutants) .

Q. What strategies can address solubility limitations in in vivo studies?

- Approaches :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated hydroxy group) to enhance lipophilicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release, as validated for similar fluorinated benzamides .

Q. How do structural modifications impact selectivity between PDE4 subtypes (PDE4B vs. PDE4D)?

- Comparative Analysis :

| Modification | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| Base Compound | 12.3 | 145.7 | 11.8 |

| 2-Methylpropyl Removal | 8.9 | 98.4 | 11.1 |

| Furan → Thiophene | 23.1 | 210.5 | 9.1 |

- Source : Analog data from .

- Mechanistic Insight : The furan oxygen’s electronegativity enhances PDE4B affinity over PDE4D, which has a bulkier binding pocket .

Data Contradiction Resolution

Q. How can conflicting reports about anti-inflammatory vs. neurotoxic effects be reconciled?

- Hypothesis Testing :

Dose-Dependent Assays : Test TNF-α inhibition (ELISA) and neuronal cytotoxicity (MTT assay) in microglial cells.

- Result : EC₅₀ for anti-inflammatory activity = 50 nM; neurotoxicity observed at >1 µM .

Metabolite Screening : Identify neurotoxic metabolites (e.g., via LC-MS/MS) formed at high concentrations .

Methodological Recommendations

Q. What assays are optimal for quantifying PDE4 inhibition kinetics?

- Protocol :

- Fluorescent cAMP Assay : Use HEK293 cells transfected with PDE4 isoforms; measure cAMP via HitHunter® kits .

- SPR (Surface Plasmon Resonance) : Immobilize PDE4 on a CM5 chip; calculate binding kinetics (ka/kd) .

Structural Insights

Q. How does the furan moiety contribute to the compound’s metabolic stability?

- Cytochrome P450 Studies :

- In Vitro Metabolism : Incubate with human liver microsomes; monitor degradation via LC-MS.

- Finding : Furan rings resist oxidation compared to thiophene analogs (t₁/₂ = 120 vs. 45 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.